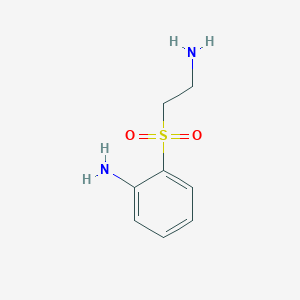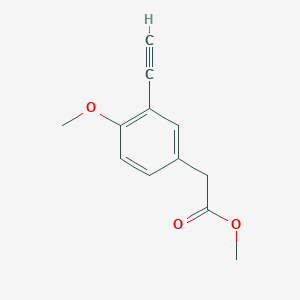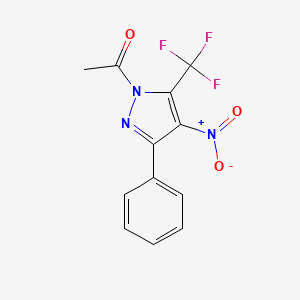
2-(2-Aminoethanesulfonyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Aminoethanesulfonyl)aniline is an organic compound that features both an amino group and a sulfonyl group attached to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethanesulfonyl)aniline typically involves the reaction of aniline with ethane sulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of aniline attacks the sulfonyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfonic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Halogenated aniline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Aminoethanesulfonyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of 2-(2-Aminoethanesulfonyl)aniline involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biomolecules, while the sulfonyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
2-Aminoethanesulfonic acid (Taurine): Similar in structure but lacks the aromatic ring.
Aniline: Lacks the sulfonyl group.
Sulfanilic acid: Contains both amino and sulfonyl groups but in different positions.
Uniqueness: 2-(2-Aminoethanesulfonyl)aniline is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific interactions with other molecules.
Eigenschaften
CAS-Nummer |
76806-16-1 |
|---|---|
Molekularformel |
C8H12N2O2S |
Molekulargewicht |
200.26 g/mol |
IUPAC-Name |
2-(2-aminoethylsulfonyl)aniline |
InChI |
InChI=1S/C8H12N2O2S/c9-5-6-13(11,12)8-4-2-1-3-7(8)10/h1-4H,5-6,9-10H2 |
InChI-Schlüssel |
YJBOILFMNYDTCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,4S,7R,7aS)-2-[(1R,2R)-2-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-ylmethyl]cyclohexylmethyl]hexahydro-1H-4,7-methanoisoindole-1,3-dione hydrochloride](/img/structure/B12065584.png)


![1,3-Benzodioxole, 4-[(1E)-2-nitroethenyl]-](/img/structure/B12065587.png)



![2-Propenoic acid, 3-[5-nitro-2-(1-piperidinyl)phenyl]-](/img/structure/B12065614.png)


![N'-[8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12065630.png)

![(3,4-Dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methyl phosphono hydrogen phosphate](/img/structure/B12065663.png)
![N-{[5-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12065666.png)
